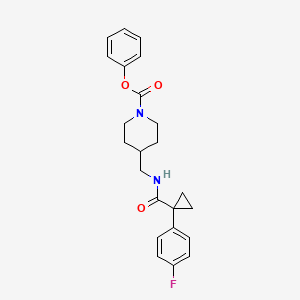![molecular formula C25H32ClN3O5S B2532911 Clorhidrato de N-(5,7-DIMETIL-1,3-BENZOTIAZOL-2-IL)-3,4,5-TRIMETOXIBENZAMIDA N-[2-(MORFOLIN-4-IL)ETIL] CAS No. 1216383-87-7](/img/structure/B2532911.png)
Clorhidrato de N-(5,7-DIMETIL-1,3-BENZOTIAZOL-2-IL)-3,4,5-TRIMETOXIBENZAMIDA N-[2-(MORFOLIN-4-IL)ETIL]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5S and its molecular weight is 522.06. The purity is usually 95%.
BenchChem offers high-quality N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes antibacterianos
Los derivados de benzotiazol, incluido el compuesto en cuestión, han mostrado una actividad prometedora como agentes antibacterianos . Por ejemplo, ciertos derivados han exhibido una actividad significativa contra Staphylococcus aureus, una causa común de infecciones bacterianas .
Actividad antifúngica
Los derivados de benzotiazol también se han asociado con actividades antifúngicas . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones fúngicas.
Actividad antiprotozoaria
Algunos derivados de benzotiazol han demostrado actividad antiprotozoaria . Esto podría hacerlos útiles en el tratamiento de enfermedades causadas por parásitos protozoarios.
Agentes anticancerígenos
Hay evidencia que sugiere que los derivados de benzotiazol podrían tener aplicaciones en el tratamiento del cáncer . Ciertos derivados han mostrado actividad anticancerígena, lo que indica un posible uso en quimioterapia .
Actividad anticonvulsiva
Los derivados de benzotiazol se han investigado por su actividad anticonvulsiva . Esto sugiere que podrían tener aplicaciones en el tratamiento de la epilepsia y otras afecciones caracterizadas por convulsiones .
Agentes antihipertensivos
Algunos derivados de benzotiazol han demostrado actividad antihipertensiva , lo que indica un posible uso en el manejo de la presión arterial alta.
Agentes antidiabéticos
Los derivados de benzotiazol también se han asociado con la actividad antidiabética , lo que sugiere aplicaciones potenciales en el tratamiento de la diabetes.
Agentes antiinflamatorios
Finalmente, los derivados de benzotiazol han mostrado actividad antiinflamatoria , lo que podría hacerlos útiles en el tratamiento de diversas afecciones inflamatorias.
Mecanismo De Acción
Target of Action
The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole. Compounds containing a benzothiazole ring have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and antidiabetic effects .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain benzothiazole have been found to inhibit the cyclooxygenase pathway, which is involved in inflammation .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with benzothiazole-containing compounds, the effects could potentially be quite diverse .
Propiedades
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S.ClH/c1-16-12-17(2)23-19(13-16)26-25(34-23)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)22(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFESYFWMXPOTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)
![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)
![(1R,2R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2532833.png)
![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)
![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

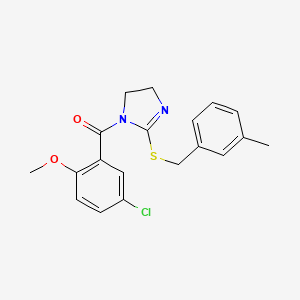
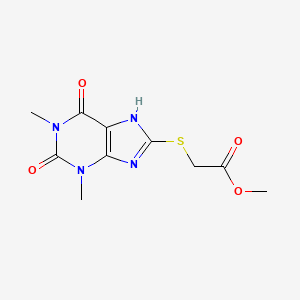
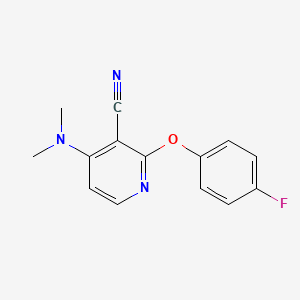
![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)
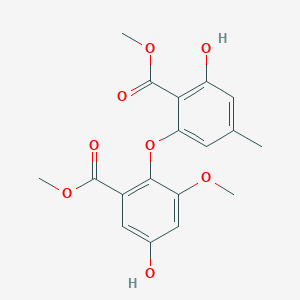
![3-[(Chlorosulfonyl)(methyl)amino]butanenitrile](/img/structure/B2532849.png)
![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)
